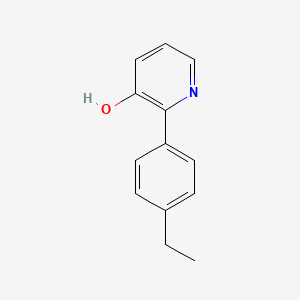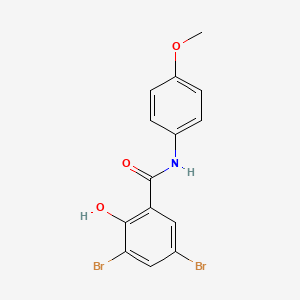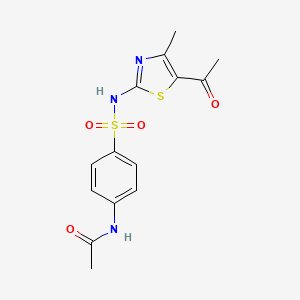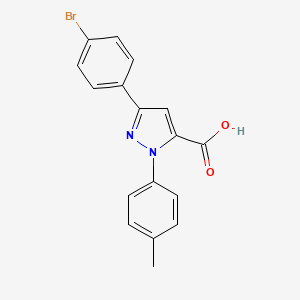![molecular formula C9H17NO2 B6358559 (1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine CAS No. 1260886-35-8](/img/structure/B6358559.png)
(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine, also known as DSDMA, is a versatile molecule with many potential applications in the scientific research field. It is a cyclic amine that is composed of two oxygen atoms and a nitrogen atom, and is derived from the spiro compound family. DSDMA is a highly useful compound due to its ability to act as either an acid or a base, as well as its relatively low toxicity. This makes it an attractive option for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine has a number of potential applications in the scientific research field. It has been used as a reagent for the synthesis of a variety of compounds, including heterocycles and organic catalysts. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as antivirals and antibiotics. It has also been used in the synthesis of materials for use in organic electronic devices, and in the synthesis of polymers.
Wirkmechanismus
(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine acts as both an acid and a base, depending on the pH of the reaction medium. At neutral pH, it acts as a weak base, while at acidic pH it acts as a weak acid. This makes it useful for a variety of reactions, as it can act as a proton donor or acceptor, depending on the reaction conditions. Additionally, this compound can act as a nucleophile, which makes it useful for a variety of substitution reactions.
Biochemical and Physiological Effects
Due to its relatively low toxicity, this compound has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, it has been used to study the effects of drugs on the respiratory system, and to study the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine has several advantages for use in laboratory experiments. It is relatively non-toxic, making it suitable for use in a variety of experiments. Additionally, it can act as either an acid or a base, depending on the pH of the reaction medium, which makes it useful for a variety of reactions. However, it is not as stable as some other compounds, and it can be difficult to store for long periods of time. Additionally, it is not soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of (1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine in scientific research. It could be used in the synthesis of new materials for use in organic electronic devices, as well as in the synthesis of new pharmaceuticals. Additionally, it could be used in the synthesis of novel polymers, and in the study of biochemical and physiological effects of drugs. Furthermore, it could be used in the synthesis of new catalysts for use in organic synthesis, as well as in the study of drug metabolism and drug transport. Finally, it could be used in the study of the effects of drugs on the cardiovascular, respiratory, and central nervous systems.
Synthesemethoden
(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine is typically synthesized through a process known as the Ullmann reaction, which is a cross-coupling reaction between an aryl halide and an amine. In this reaction, the aryl halide is typically prepared via a Friedel-Crafts alkylation of an aromatic ring with an alkyl halide. The amine is then added to the reaction mixture, which results in the formation of an aryl-amine product. This product can then be further oxidized to form this compound. Additionally, this compound can be synthesized via a reaction between an alkyl halide and an amine, followed by an oxidation reaction.
Eigenschaften
IUPAC Name |
N-methyl-1,4-dioxaspiro[4.5]decan-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-8-3-2-4-9(7-8)11-5-6-12-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFRVPDTKUHZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2(C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358482.png)

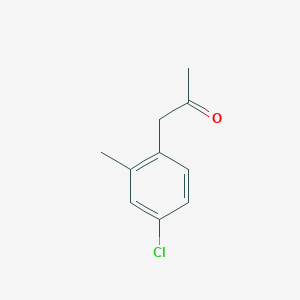

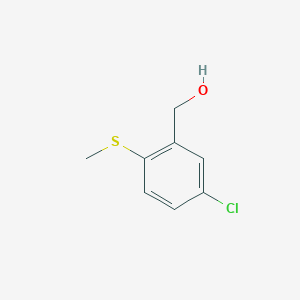
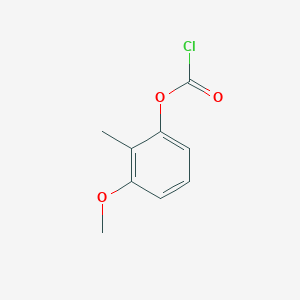
![2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95%](/img/structure/B6358517.png)
